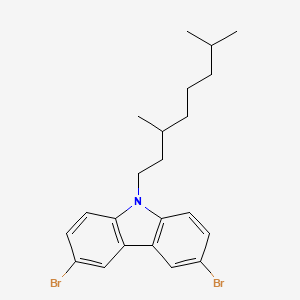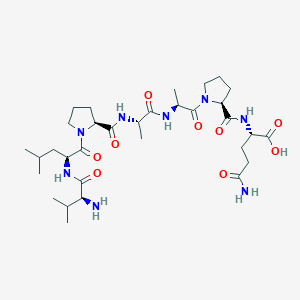![molecular formula C8H16O3 B14249402 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol CAS No. 189764-96-3](/img/structure/B14249402.png)
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. The compound features an allyl ether group, which makes it reactive and useful in different chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol typically involves the reaction of allyl alcohol with ethylene oxide, followed by the addition of propylene oxide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol undergoes various chemical reactions, including:
Substitution: The allyl ether group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted ethers
Aplicaciones Científicas De Investigación
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol involves its reactivity due to the presence of the allyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethanol
- 3-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}propan-1-ol
- 2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethanol
Uniqueness
3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol is unique due to its specific structure, which combines an allyl ether group with a propanol backbone. This combination provides the compound with distinct reactivity and versatility in various chemical transformations, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
189764-96-3 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-(2-prop-2-enoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-2-5-10-7-8-11-6-3-4-9/h2,9H,1,3-8H2 |
Clave InChI |
KRQPFOYEIYYZMJ-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


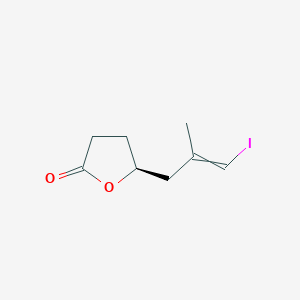
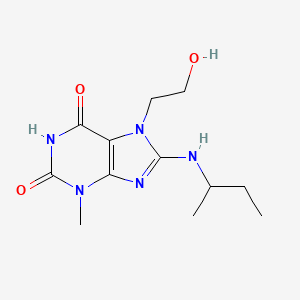
methanone](/img/structure/B14249344.png)
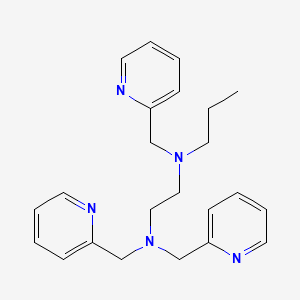

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)


![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
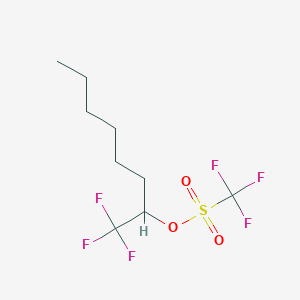

![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
